molecular formula C16H15ClO3 B5247188 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde

3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5247188
M. Wt: 290.74 g/mol
InChI Key: CHDVFHNJVCSJCR-UHFFFAOYSA-N
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Description

3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a phenoxyethoxy chain, which is further substituted with a chloro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 3-formylbenzoic acid under acidic conditions to yield the desired product. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 3-[2-(4-methoxy-3-methylphenoxy)ethoxy]benzaldehyde.

Scientific Research Applications

3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxyethoxy chain may also interact with hydrophobic regions of biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzoic acid
  • 3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzyl alcohol
  • 3-[2-(4-methoxy-3-methylphenoxy)ethoxy]benzaldehyde

Uniqueness

3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methyl substituents on the phenoxyethoxy chain differentiates it from other similar compounds, influencing its interaction with various molecular targets and its overall stability.

Properties

IUPAC Name

3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-12-9-15(5-6-16(12)17)20-8-7-19-14-4-2-3-13(10-14)11-18/h2-6,9-11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVFHNJVCSJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=CC(=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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